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Methyl 2-methyl-3-furyl disulfide - 65505-17-1

Methyl 2-methyl-3-furyl disulfide

Catalog Number: EVT-303228
CAS Number: 65505-17-1
Molecular Formula: C6H8OS2
Molecular Weight: 160.3 g/mol
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Product Introduction

Description

Methyl 2-methyl-3-furyl disulfide is a volatile sulfur compound (VSC) [, , ] belonging to the furan derivative class. It contributes significantly to the aroma profile of various food products like cooked ham [, , ], roasted peanuts [], and green kohlrabi []. This compound is often generated during thermal processing, specifically through the Maillard reaction involving sulfur-containing amino acids (cysteine or methionine) and reducing sugars [, , ]. It can also be produced through the thermal degradation of thiamine [, , ].

Synthesis Analysis

While the provided literature does not offer specific details on the direct synthesis of Methyl 2-methyl-3-furyl disulfide, it mentions the dimerization of 2-methyl-3-furanthiol during gas chromatography analysis with mercury salts as a potential route [, , ]. The paper "[Preparative GC separation and identification of methyl 2-methyl-3-furyl disulfide flavour]" [] details a method for separating and purifying Methyl 2-methyl-3-furyl disulfide from a mixture using preparative gas chromatography, but does not delve into its synthesis.

Physical and Chemical Properties Analysis

Methyl 2-methyl-3-furyl disulfide is a volatile compound [, , ] known for its potent aroma, described as "roasty/meaty" in peanuts [] and contributing to the overall smell of raw and cooked kohlrabi []. It exhibits a low odor threshold, meaning it can be perceived at low concentrations [, , ]. The compound is also known to be extractable through various techniques like Solid Phase Micro-Extraction (SPME) [, , , , ], Dynamic Headspace (DH) [, , ], and specific extraction using mercury salts [, , ].

Applications
  • Food Science & Technology: Methyl 2-methyl-3-furyl disulfide is a key odorant in various food products. It contributes significantly to the aroma of cooked ham [, , ], roasted peanuts [], and green kohlrabi [].
  • In cooked ham, it has been identified as one of the seven volatile sulfur compounds responsible for the characteristic aroma [, , ].
  • In roasted peanuts, its presence is associated with a "roasty/meaty" note, contributing to the perceived freshness of the product [].
  • In green kohlrabi, it plays a crucial role in the overall aroma profile of both raw and cooked forms [].

  • Flavor and Fragrance Industry: This compound can be potentially used as a flavoring agent in various food products to enhance their sensory characteristics. [] This is supported by its identification as a significant contributor to desirable aromas in several food items.

  • Anti-quorum sensing activity: Research suggests that Methyl 2-methyl-3-furyl disulfide exhibits anti-quorum sensing activity []. This activity could be potentially harnessed for developing novel antimicrobial strategies or controlling biofilm formation in various settings.

2-Methyl-3-furanthiol

    Compound Description: 2-Methyl-3-furanthiol is a volatile sulfur compound known for its potent, meaty, and roasted aroma. It is often formed during the Maillard reaction, a complex chemical process involving sugars and amino acids, which occurs during cooking, especially at high temperatures [, , ].

Bis(2-methyl-3-furyl) disulfide

    Compound Description: Bis(2-methyl-3-furyl) disulfide is a volatile sulfur compound that contributes to meaty and roasted aromas in cooked foods. It is produced through oxidation reactions involving 2-methyl-3-furanthiol, particularly during thermal processing like cooking [, , ].

    Relevance: Bis(2-methyl-3-furyl) disulfide is structurally related to Methyl 2-methyl-3-furyl disulfide. Both compounds are symmetrical disulfides, but Bis(2-methyl-3-furyl) disulfide has two 2-methyl-3-furyl groups linked by a disulfide bond, while Methyl 2-methyl-3-furyl disulfide has one 2-methyl-3-furyl group and a methyl group attached to the disulfide bond [, ]. These structural differences lead to variations in their sensory characteristics and potential biological activities.

Furfuryl alcohol

    Compound Description: Furfuryl alcohol is a heterocyclic organic compound containing a furan ring substituted with a hydroxymethyl group. It is commonly used as a flavoring agent in food and beverages, imparting sweet, caramel-like, and slightly burnt notes [].

Difurfuryl disulfide

    Compound Description: Difurfuryl disulfide is another sulfur-containing furan derivative found in various food products. It is known to contribute to roasted, coffee-like, and nutty aroma notes [].

    Relevance: Similar to Bis(2-methyl-3-furyl) disulfide, Difurfuryl disulfide is a symmetrical disulfide, but it lacks the methyl substituents on the furan rings compared to Methyl 2-methyl-3-furyl disulfide. This structural variation leads to differences in their sensory properties and potential biological activities [].

Methyl furfuryl disulfide

    Compound Description: Methyl furfuryl disulfide is a sulfur-containing compound characterized by a disulfide bond linking a methyl group and a furfuryl group. It exhibits a characteristic sulfurous aroma [].

Properties

CAS Number

65505-17-1

Product Name

Methyl 2-methyl-3-furyl disulfide

IUPAC Name

2-methyl-3-(methyldisulfanyl)furan

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

InChI

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3

InChI Key

SRUTWBWLFKSTIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SSC

Solubility

Insoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC

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